molecular formula C10H11Cl2N B11757037 (R)-2-(2,3-dichlorophenyl)pyrrolidine

(R)-2-(2,3-dichlorophenyl)pyrrolidine

Cat. No.: B11757037
M. Wt: 216.10 g/mol
InChI Key: HZVTWBMAMRYGPD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2,3-dichlorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,3-dichlorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and ®-pyrrolidine.

    Reaction Conditions: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of reagents and catalysts under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,3-dichlorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,3-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2,3-dichlorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Medicine

In medicinal chemistry, ®-2-(2,3-dichlorophenyl)pyrrolidine could be explored for its potential pharmacological properties, such as acting as a ligand for specific receptors or enzymes.

Industry

Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2,3-dichlorophenyl)pyrrolidine would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,3-dichlorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    2-(2,3-dichlorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    Other substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.

Uniqueness

®-2-(2,3-dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or other substituted pyrrolidines.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2R)-2-(2,3-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1

InChI Key

HZVTWBMAMRYGPD-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.